(3alpha,5beta,6alpha)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
Description
(3α,5β,6α)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester (CAS: 125112-73-4) is a brominated bile acid derivative with a molecular formula of C₂₈H₄₃BrO₆ and a molecular weight of 555.54 g/mol. It is characterized by a 6-bromo substituent, a 3-(ethoxycarbonyl)oxy group, and a 7-oxo functionality on the steroidal backbone . This compound is a yellow solid soluble in dichloromethane (DCM) and ethyl acetate, making it suitable for synthetic modifications in organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-24H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQKRWDYSBXXEM-IQDKFTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C(C2C1)Br)CCC4C(C)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)[C@@H]([C@@H]2C1)Br)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps, starting from readily available steroid precursors. The key steps include:
Bromination: Introduction of the bromine atom at the desired position using bromine or a brominating agent like N-bromosuccinimide.
Esterification: Formation of the ethoxycarbonyl group through esterification reactions using ethyl chloroformate and a suitable base.
Oxidation and Reduction: Oxidation of specific hydroxyl groups to ketones followed by selective reduction to achieve the desired stereochemistry.
Methylation: Introduction of the methyl ester group using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Selective reduction of ketones to hydroxyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential biological activities. Its steroidal structure suggests that it may interact with biological receptors and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with steroid receptors could make it useful in the treatment of hormonal disorders and other conditions.
Industry
In industry, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure and reactivity make it a versatile tool for chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s uniqueness lies in its 6-bromo and 3-(ethoxycarbonyl)oxy groups, which distinguish it from related bile acid derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Bromine vs. Hydroxyl Groups : The target compound’s 6-bromo substituent enhances its electrophilicity compared to hydroxylated analogs like Methyl 3α-hydroxy-6-oxo-5α-cholan-24-oate . This bromine atom may increase steric hindrance or participate in halogen bonding, influencing receptor interactions.
- Ester vs.
- Multi-Substituted Derivatives : The presence of both ethoxycarbonyloxy and bromo groups distinguishes it from simpler analogs, enabling diverse reactivity in synthesis (e.g., nucleophilic substitution at the 6-bromo position) .
Insights :
- Bromination Efficiency : Bromine introduction (as in the target compound) typically requires careful stoichiometric control, as seen in the synthesis of Methyl 3α,7α-diacetyloxy-12-oxo-5β-cholan-24-oate (95% yield with excess bromine) .
- Ester Stability : The ethoxycarbonyloxy group in the target compound may necessitate anhydrous conditions to prevent hydrolysis, unlike hydroxylated analogs that are more stable in aqueous media .
Physical and Spectral Properties
Notes:
Biological Activity
(3alpha,5beta,6alpha)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester is a synthetic derivative of cholic acid, a bile acid with significant biological implications. This compound is characterized by its complex structure, which includes a bromo group and an ethoxycarbonyl moiety, contributing to its unique biological activities. Understanding its biological effects is crucial for potential therapeutic applications in liver diseases and metabolic disorders.
- Molecular Formula : C27H44BrO5
- Molecular Weight : 505.55 g/mol
- CAS Number : 125112-73-4
The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in metabolic processes. It is hypothesized that the compound can modulate the activity of enzymes responsible for bile acid metabolism, influencing both the synthesis and degradation pathways. Additionally, it may interact with nuclear receptors such as FXR (Farnesoid X receptor), which plays a critical role in bile acid homeostasis and lipid metabolism.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections.
- Hepatoprotective Effects : The compound has been investigated for its protective effects on liver cells, particularly in models of liver injury induced by toxins.
- Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.
Case Study 1: Hepatoprotective Effects
A study conducted on rats demonstrated that administration of this compound significantly reduced liver enzyme levels indicative of hepatotoxicity. Histological examinations revealed decreased necrosis and inflammation in treated groups compared to controls.
Case Study 2: Antimicrobial Activity
In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing and optimizing the yield of this brominated cholanic acid methyl ester?
Synthesis requires careful control of bromination and esterification steps. For brominated cholanates, regioselectivity is critical; steric hindrance from the 6-bromo substituent may necessitate low-temperature bromination (e.g., using N-bromosuccinimide in anhydrous conditions). Esterification with ethoxycarbonyloxy groups typically employs activated carbonyl reagents (e.g., chloroformates). Optimization should track reaction progress via TLC or HPLC, adjusting stoichiometry and reaction time to mitigate side products like over-bromination or hydrolysis .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR can confirm stereochemistry (e.g., 3α,5β,6α configuration) and substituent positions. The 6-bromo group causes distinct deshielding in adjacent protons.
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z for C₂₈H₃₉BrO₇).
- HPLC : Reverse-phase HPLC with UV detection (210–280 nm) monitors purity. Use C18 columns and acetonitrile/water gradients, referencing standards like SynZeal’s cholanic acid methyl esters for retention time alignment .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Method validation should follow ICH guidelines:
- Linearity : Test concentrations spanning 50–150% of expected levels (R² ≥ 0.995).
- Accuracy/Precision : Spike recovery studies (e.g., 80–120% recovery) with ≤5% RSD for intraday/interday precision.
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). Cross-validate with LC-MS/MS for trace-level detection in biological samples .
Advanced Research Questions
Q. What experimental design challenges arise when studying the compound’s stability under varying pH and temperature conditions?
- Degradation Pathways : Hydrolysis of the ethoxycarbonyloxy group at acidic pH or elevated temperatures requires controlled buffers (pH 6–8) and refrigeration (2–8°C).
- Matrix Effects : Organic degradation in prolonged experiments (e.g., 9-hour assays) alters sample composition. Implement continuous cooling to stabilize labile groups like the 7-oxo moiety .
Q. How should researchers address contradictions in bioactivity data across different in vitro models?
- Source Variability : Cell line-specific metabolism (e.g., hepatic vs. intestinal models) may differentially process the compound. Normalize data to cell viability assays (e.g., MTT).
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent effects from DMSO). Use inferential statistics (ANOVA, t-tests) with Bonferroni correction for multiple comparisons .
Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?
- IPL Analysis : Track degradation via intact polar lipids (IPLs) in sediment matrices using HSI (hyperspectral imaging) to detect brominated metabolites.
- Ecotoxicology : Use H. volcanii or S. cerevisiae fermentation models to simulate microbial degradation pathways. Compare IPL profiles against controls to quantify persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
